molecular formula C17H17NO3 B4848908 ethyl N-(4-biphenylylcarbonyl)glycinate

ethyl N-(4-biphenylylcarbonyl)glycinate

Cat. No. B4848908
M. Wt: 283.32 g/mol
InChI Key: UTMDHQKHULRXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-biphenylylcarbonyl)glycinate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "Boc-Gly-OEt" and is a derivative of glycine. Boc-Gly-OEt is a white crystalline powder with a molecular weight of 285.32 g/mol.

Mechanism Of Action

Boc-Gly-OEt does not have a specific mechanism of action. However, it is used as a building block in the synthesis of peptides, which can have a wide range of biological activities. Peptides can act as agonists or antagonists of receptors, enzymes, and other proteins, and can modulate various cellular processes.

Biochemical And Physiological Effects

Boc-Gly-OEt itself does not have any significant biochemical or physiological effects. However, peptides synthesized using Boc-Gly-OEt can have a wide range of effects depending on their sequence and structure. For example, some peptides can act as hormones, neurotransmitters, or growth factors.

Advantages And Limitations For Lab Experiments

Boc-Gly-OEt has several advantages for use in lab experiments. It is stable, easy to handle, and can be stored for long periods without degradation. Additionally, it can be easily synthesized in large quantities. However, one limitation of Boc-Gly-OEt is its relatively low yield in the synthesis process. This can make it expensive to produce in large quantities.

Future Directions

There are several future directions for the use of Boc-Gly-OEt in scientific research. One area of interest is the synthesis of novel peptides with therapeutic potential. Peptides can be designed to target specific receptors or enzymes, and can be used as therapeutics for a wide range of diseases. Additionally, Boc-Gly-OEt can be used as a starting material for the synthesis of peptide-based materials, such as hydrogels and nanoparticles, which have applications in drug delivery and tissue engineering. Finally, Boc-Gly-OEt can be used as a tool for studying protein-protein interactions, which play a critical role in many biological processes.

Scientific Research Applications

Boc-Gly-OEt has found widespread use in scientific research as a building block for the synthesis of peptides and proteins. Peptides are short chains of amino acids that play a critical role in many biological processes. They are used as therapeutic agents for the treatment of various diseases, including cancer and diabetes. Boc-Gly-OEt is used as a starting material in the synthesis of peptides due to its stability and ease of handling.

properties

IUPAC Name

ethyl 2-[(4-phenylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-16(19)12-18-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMDHQKHULRXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of biphenyl-4-carboxylic acid (10 g, 0.05044 mole) in DMF (50 mL), was added DIPEA (22.82 g, 0.176 mol), HOBt (7.496 g, 0.0554 mol) and EDCI.HCl (17.4 g, 0.09 mol) at ambient temperature. After 2 minutes glycine ethyl ester hydrochloride (8.45 g, 0.06 mol) was added and the resulting mixture was stirred overnight. The reaction mixture was diluted with cold water and the resulting precipitate was isolated by filtration and dried to afford 14.26 g (99.8%) of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester. 1H NMR (DMSO-d6): δ9.0 (t, 1H), 8.0-7.9 (d, 2H), 7.84-7.7 (dd, 4H), 7.5 (t, 2H), 7.46-7.36 (m, 1H), 4.2-4.1 (q, 2H), 4.0 (d, 2H), 1.25 (t, 3H). To a stirred solution of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester (14.26 g, 0.05 mol) in a mixture of THF (60 mL), methanol (60 mL) and H2O (30 mL) was added LiOH.H2O (12.68 g, 0.3023 mol) and the resulting mixture was stirred at ambient temperature for 1 hour. The volatiles were then evaporated and the residue was acidified with 10% aqueous HCl solution. The resulting precipitate was isolated by filtration washed with water followed by hexane and dried to afford 12.8 g (99%) of [(biphenyl-4-carbonyl)-amino]-acetic acid. 1H NMR (DMSO-d6): δ 8.0-7.85 (m, 3H), 7.8-7.7 (m, 4H), 7.55-7.45 (t, 2H), 7.45-7.35 (t, 1H), 3.5 (d, 2H).
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10 g
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22.82 g
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7.496 g
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17.4 g
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50 mL
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8.45 g
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Synthesis routes and methods III

Procedure details

DIPEA (7.825 g, 60.54 mmol) was added to a stirred solution of biphenyl-4-carboxylic acid (4 g, 20.18 mmol) in DMF (40 mL). HOBT (3.27 g, 24.22 mmol) and EDCI.HCl (3.87 mg, 24.22 mmol) were then added at room temperature. After 2 minutes, glycine ethyl ester hydrochloride (3.381 g, 24.22 mmol) was added and the resulting mixture was stirred overnight. The reaction mixture was diluted with cold water and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine solution, dried over sodium sulphate and concentrated under reduced pressure to afford 5 g (87.4% yield) of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester. LC-MS purity: 93.4%
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7.825 g
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4 g
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40 mL
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3.27 g
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3.87 mg
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3.381 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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